(1Z)-8-ethoxy-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1Z)-8-ethoxy-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-8-ethoxy-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrroloquinoline structure, followed by the introduction of the ethoxy, trimethyl, and thiazolidinone groups. Common reagents used in these reactions include ethyl iodide, methyl magnesium bromide, and thiosemicarbazide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1Z)-8-ethoxy-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone group to a thiazolidine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures or specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the thiazolidinone group can yield sulfoxides, while reduction can produce thiazolidines. Substitution reactions can lead to a variety of ethoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-8-ethoxy-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a promising lead compound for new medications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of (1Z)-8-ethoxy-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-8-ethoxy-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one shares similarities with other thiazolidinone derivatives and pyrroloquinoline compounds.
- Compounds such as 4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one and 8-ethoxy-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one are structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H18N2O3S2 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
(5Z)-5-(6-ethoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S2/c1-5-24-10-6-11-9(2)8-19(3,4)21-14(11)12(7-10)13(17(21)23)15-16(22)20-18(25)26-15/h6-8H,5H2,1-4H3,(H,20,22,25)/b15-13- |
InChI Key |
HCBQBXTXLVHHSV-SQFISAMPSA-N |
Isomeric SMILES |
CCOC1=CC2=C3C(=C1)/C(=C/4\C(=O)NC(=S)S4)/C(=O)N3C(C=C2C)(C)C |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=C4C(=O)NC(=S)S4)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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